Inaxaplin

Description

Structure

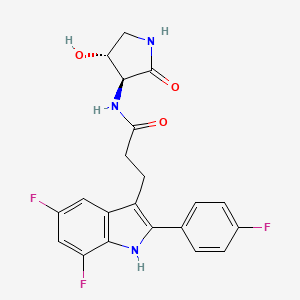

3D Structure

Properties

CAS No. |

2446816-88-0 |

|---|---|

Molecular Formula |

C21H18F3N3O3 |

Molecular Weight |

417.4 g/mol |

IUPAC Name |

3-[5,7-difluoro-2-(4-fluorophenyl)-1H-indol-3-yl]-N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide |

InChI |

InChI=1S/C21H18F3N3O3/c22-11-3-1-10(2-4-11)18-13(14-7-12(23)8-15(24)19(14)27-18)5-6-17(29)26-20-16(28)9-25-21(20)30/h1-4,7-8,16,20,27-28H,5-6,9H2,(H,25,30)(H,26,29)/t16-,20+/m1/s1 |

InChI Key |

CTXLPYZCBOVVQK-UZLBHIALSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](C(=O)N1)NC(=O)CCC2=C(NC3=C2C=C(C=C3F)F)C4=CC=C(C=C4)F)O |

Canonical SMILES |

C1C(C(C(=O)N1)NC(=O)CCC2=C(NC3=C2C=C(C=C3F)F)C4=CC=C(C=C4)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Preclinical Profile of Inaxaplin: A Targeted Approach for Focal Segmental Glomerulosclerosis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Focal Segmental Glomerulosclerosis (FSGS) is a leading cause of nephrotic syndrome and end-stage renal disease. A significant portion of FSGS cases, particularly in individuals of African ancestry, is linked to high-risk genetic variants of the Apolipoprotein L1 (APOL1) gene. These variants lead to a toxic gain-of-function, causing podocyte injury and progressive kidney damage. Inaxaplin (VX-147), a novel small molecule inhibitor, has emerged as a promising therapeutic candidate that directly targets the underlying genetic cause of APOL1-mediated kidney disease. This technical guide provides a comprehensive overview of the preclinical evidence for this compound, detailing its mechanism of action, efficacy in cellular and animal models, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Inhibition of APOL1 Channel Function

Preclinical studies have elucidated that this compound directly binds to the APOL1 protein and inhibits its channel function. The toxic gain-of-function of APOL1 risk variants (G1 and G2) is associated with increased cation channel activity, leading to podocyte swelling, injury, and eventual death.[1][2] this compound acts as a potent inhibitor of this aberrant ion flux, thereby mitigating the downstream cytotoxic effects.

dot

Caption: this compound's Mechanism of Action in Podocytes.

In Vitro Efficacy

The inhibitory activity of this compound on APOL1 channel function has been quantified in a series of in vitro assays using human embryonic kidney (HEK293) cells engineered to express different APOL1 variants.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound (VX-147) and its analogs in various in vitro functional assays.

Table 1: In Vitro Potency of this compound (VX-147) in APOL1 Inhibition Assays [1]

| Assay Type | APOL1 Variant | IC50 / EC50 (nM) |

| APOL1-Mediated Ion Flux | G0 | 2.3 |

| (Whole-Cell Patch Clamp) | G1 | 1.3 |

| G2 | 1.1 | |

| APOL1-Mediated Cell Death | G0 | 4.3 |

| (HEK293 Cell Viability) | G1 | 2.0 |

| G2 | 2.2 | |

| Trypanosoma brucei brucei Lysis | G0 | 2.0 |

| G1 | 2.1 | |

| G2 | 1.2 |

Experimental Protocols

-

Cell Line: Human Embryonic Kidney (HEK293) T-REx™ cells (Invitrogen) were used to generate stable cell lines with a tetracycline-inducible expression system for APOL1 variants (G0, G1, and G2).

-

Culture Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Induction of APOL1 Expression: APOL1 expression was induced by treating the cells with tetracycline.

dot

Caption: Workflow for In Vitro Ion Flux Assays.

-

Thallium Flux Assay: This assay serves as a surrogate for potassium ion flux.[1]

-

Tetracycline-inducible APOL1 HEK293 cells were plated in 384-well plates.

-

APOL1 expression was induced with tetracycline.

-

Cells were loaded with a thallium-sensitive fluorescent dye.

-

A baseline fluorescence was measured.

-

A solution containing thallium and various concentrations of this compound was added.

-

The change in fluorescence, indicating thallium influx, was monitored over time using a fluorescence plate reader.

-

IC50 values were calculated from the concentration-response curves.

-

-

Automated Whole-Cell Patch Clamp Electrophysiology: This technique directly measures the ion currents through the APOL1 channels.[1]

-

APOL1-expressing HEK293 cells were subjected to whole-cell patch-clamp recordings.

-

The intracellular solution contained (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, and 10 HEPES, pH 7.2.

-

The extracellular solution contained (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, and 10 HEPES, pH 7.4.

-

Voltage ramps were applied to measure whole-cell currents.

-

The effect of increasing concentrations of this compound on the APOL1-mediated currents was measured to determine IC50 values.

-

-

APOL1-Mediated Cell Death Assay:

-

APOL1 expression was induced in HEK293 cells in the presence of varying concentrations of this compound.

-

Cell viability was assessed using a commercially available fluorescence-based assay (e.g., MultiTox-Fluor Multiplex Cytotoxicity Assay, Promega) that measures live and dead cell numbers.

-

EC50 values for the rescue of cell viability were determined.[1]

-

-

Trypanosoma brucei brucei (T.b.b.) Lysis Assay:

-

T.b.b. parasites were incubated with recombinant APOL1 protein (G0, G1, or G2) in the presence of different concentrations of this compound.

-

Parasite viability was measured using a resazurin-based assay (e.g., alamarBlue™).

-

EC50 values for the inhibition of trypanolysis were calculated.[1]

-

In Vivo Efficacy in a Transgenic Mouse Model of APOL1-Mediated Kidney Disease

The efficacy of this compound in reducing proteinuria, a key indicator of kidney damage in FSGS, was evaluated in a transgenic mouse model.

Quantitative Data Summary

Prophylactic administration of this compound resulted in a significant reduction in proteinuria in a transgenic mouse model of APOL1-mediated kidney disease.

Table 2: In Vivo Efficacy of this compound in an APOL1 G2 Transgenic Mouse Model [3]

| Treatment Group | Mean Reduction in Interferon Gamma-Induced Urinary Albumin-to-Creatinine Ratio (UACR) |

| This compound | 74.1% |

| Saline (Control) | - |

Furthermore, a close structural analog of this compound, Compound 3, demonstrated the ability to both prevent and reverse established proteinuria in a more aggressive mouse model.[1]

Experimental Protocol

dot

Caption: Workflow for In Vivo Efficacy Studies.

-

Animal Model: An APOL1 G2-homologous transgenic mouse model was utilized. These mice express the human APOL1 G2 variant.[4]

-

Induction of Proteinuria: Kidney disease and subsequent proteinuria were induced by the administration of interferon-gamma, which upregulates the expression of the APOL1 transgene.[3][4] In more aggressive models, a hydrodynamic injection of an interferon-gamma-expressing plasmid was used to induce sustained APOL1 expression and proteinuria.[1]

-

This compound Administration:

-

Prophylactic Treatment: this compound was administered to the mice before the induction of kidney disease to assess its ability to prevent proteinuria.[3]

-

Therapeutic Treatment: In studies with a close analog (Compound 3), the compound was administered after the establishment of proteinuria to evaluate its ability to reverse the condition.[1]

-

-

Efficacy Endpoint: The primary efficacy endpoint was the change in the urinary albumin-to-creatinine ratio (UACR), a standard measure of proteinuria. Urine samples were collected at various time points to monitor the progression of proteinuria.

Conclusion

The preclinical data for this compound provide a strong rationale for its clinical development in APOL1-mediated FSGS. The in vitro studies demonstrate that this compound is a potent and selective inhibitor of the APOL1 channel, directly targeting the molecular basis of the disease. The in vivo studies in a relevant transgenic mouse model confirm that this mechanism of action translates to a significant reduction in proteinuria. These findings underscore the potential of this compound as a first-in-class, targeted therapy for patients with this debilitating genetic kidney disease. Ongoing and future clinical trials will be crucial in determining the long-term safety and efficacy of this compound in patients with FSGS and other APOL1-mediated kidney diseases.

References

- 1. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apolipoprotein L-1 renal risk variants form active channels at the plasma membrane driving cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2minutemedicine.com [2minutemedicine.com]

- 4. This compound for Proteinuric Kidney Disease in Persons with Two APOL1 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

Inaxaplin as a potential therapy for HIV-associated nephropathy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

HIV-Associated Nephropathy (HIVAN) remains a significant cause of kidney disease, particularly in individuals of African ancestry who carry high-risk variants of the Apolipoprotein L1 (APOL1) gene. The development of therapies targeting the underlying genetic drivers of HIVAN is a critical unmet need. Inaxaplin (formerly VX-147), a first-in-class, oral small-molecule inhibitor of APOL1, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the development of this compound for APOL1-mediated kidney disease, with a focus on its potential application in HIVAN. We detail the mechanism of action, experimental protocols, quantitative data from key studies, and the signaling pathways implicated in the pathogenesis of this disease.

Introduction: The Challenge of HIV-Associated Nephropathy

HIV-Associated Nephropathy is a rapidly progressive form of kidney disease characterized by collapsing focal segmental glomerulosclerosis (FSGS), severe proteinuria, and a swift decline in renal function.[1][2][3] The pathogenesis of HIVAN is multifactorial, involving direct infection of kidney epithelial cells by HIV and the expression of viral genes, which leads to cellular dysfunction.[1][4] A major genetic predisposition for HIVAN has been linked to two variants of the APOL1 gene, G1 and G2.[1][5] These variants, prevalent in individuals of African descent, are associated with a significantly increased risk of developing various forms of kidney disease, including HIVAN.[5][6][7]

The Role of APOL1 in Podocyte Injury

The APOL1 gene encodes a protein that is a component of high-density lipoprotein (HDL) and plays a role in innate immunity. The wild-type protein (G0) is protective against certain parasites. However, the G1 and G2 risk variants, through a gain-of-function mechanism, are cytotoxic to podocytes, the specialized cells of the glomerulus that are critical for filtration.[2][4][5]

The precise mechanisms of APOL1-mediated podocyte injury are multifaceted and include:

-

Ion Channel Formation: APOL1 risk variants form pores in cellular and organellar membranes, leading to increased cation flux.[5][7]

-

Inflammasome Activation: The altered ion homeostasis can trigger the activation of the NLRP3 inflammasome, a key component of the innate immune system that can lead to inflammatory cell death (pyroptosis).[2]

-

Mitochondrial Dysfunction and ER Stress: APOL1 risk variants have been shown to induce mitochondrial dysfunction and endoplasmic reticulum (ER) stress, further contributing to podocyte injury and apoptosis.[4]

In the context of HIV infection, the inflammatory milieu and direct viral effects are thought to act as a "second hit," exacerbating the underlying genetic predisposition conferred by the APOL1 risk variants and accelerating the progression of kidney disease.[3][8]

This compound: A Targeted APOL1 Inhibitor

This compound is a novel small molecule designed to directly bind to and inhibit the channel function of the APOL1 protein.[5][7] By blocking the aberrant ion flux caused by the G1 and G2 risk variants, this compound aims to mitigate the downstream cellular toxicity and prevent podocyte injury.[5][9]

Mechanism of Action Signaling Pathway

The diagram below illustrates the proposed mechanism of APOL1-mediated podocyte injury and the therapeutic intervention point of this compound.

Caption: APOL1-mediated podocyte injury pathway and this compound's point of intervention.

Preclinical Evidence

The efficacy of this compound was first established in a series of preclinical studies.

In Vitro Studies

Experimental Protocol: APOL1 Channel Function Assay (Thallium Flux)

-

Cell Line: Human embryonic kidney (HEK293) cells with tetracycline-inducible expression of APOL1 G0, G1, or G2 variants were used.[5][7]

-

Induction: APOL1 expression was induced by the addition of tetracycline.

-

Assay Principle: Thallium (Tl+) flux is used as a surrogate for potassium (K+) flux to measure APOL1 channel activity.

-

Procedure:

-

Cells were loaded with a thallium-sensitive fluorescent dye.

-

A thallium-containing buffer was added to the cells.

-

The influx of thallium through the APOL1 channels resulted in an increase in fluorescence, which was measured over time.

-

-

Inhibitor Testing: this compound was added at varying concentrations to assess its ability to block thallium flux.

Results: this compound selectively and potently inhibited the channel function of APOL1 risk variants in a concentration-dependent manner.[10]

Animal Models

Experimental Protocol: APOL1 Transgenic Mouse Model of Proteinuric Kidney Disease

-

Animal Model: Transgenic mice expressing the human APOL1 G2 risk variant were utilized.[5][10] These mice do not spontaneously develop kidney disease but are susceptible to a "second hit."

-

Disease Induction: Proteinuria was induced by the administration of interferon-gamma (IFN-γ), which upregulates APOL1 expression and mimics an inflammatory state.[10]

-

Treatment: Mice were treated with this compound or a vehicle control.

-

Outcome Measures:

-

Urinary albumin-to-creatinine ratio (UACR) was measured to quantify proteinuria.

-

Kidney biopsies were examined for histological changes.

-

Results: this compound treatment significantly reduced IFN-γ-induced proteinuria in the APOL1 G2 transgenic mice, demonstrating in vivo efficacy.[5][7]

Table 1: Summary of Preclinical Data

| Study Type | Model | Key Findings | Reference |

| In Vitro | HEK293 cells with inducible APOL1 expression | This compound potently inhibits APOL1 channel function. | [5][7] |

| In Vivo | APOL1 G2 transgenic mice | This compound significantly reduces IFN-γ-induced proteinuria. | [5][10] |

Clinical Development

This compound has progressed through early-phase clinical trials, providing crucial data on its safety and efficacy in humans.

Phase 2a Clinical Trial (NCT04340362)

A Phase 2a open-label study was conducted to evaluate the efficacy and safety of this compound in patients with two APOL1 variants, biopsy-proven FSGS, and proteinuria.[5]

Experimental Protocol: Phase 2a Clinical Trial

-

Study Design: A single-group, open-label study.[5]

-

Participant Population: 16 participants with two APOL1 variants (G1/G1, G2/G2, or G1/G2), biopsy-proven FSGS, a urinary protein-to-creatinine ratio (UPCR) of ≥0.7 to <10, and an estimated glomerular filtration rate (eGFR) of ≥27 ml/min/1.73 m².[5]

-

Treatment Regimen: Participants received this compound orally once daily for 13 weeks (15 mg for the first 2 weeks, followed by 45 mg for 11 weeks) in addition to their standard of care.[5]

-

Primary Outcome: The percent change from baseline in UPCR at week 13 in participants with at least 80% adherence to treatment.[5]

-

Safety Assessment: Monitoring of adverse events throughout the study.[5]

Quantitative Data from Phase 2a Trial

The results of the Phase 2a trial demonstrated a significant reduction in proteinuria with this compound treatment.

Table 2: Baseline Characteristics of Phase 2a Trial Participants (Adherent Population, n=13)

| Characteristic | Value |

| Mean Age (years) | 40.4 ± 14.5 |

| Male Sex (%) | 54 |

| Black or African American (%) | 100 |

| APOL1 Genotype (%) | |

| G1/G1 | 8 |

| G1/G2 | 31 |

| G2/G2 | 62 |

| Mean eGFR (ml/min/1.73 m²) | 69.1 ± 27.5 |

| Median UPCR (g/g) | 1.8 |

| Data adapted from Egbuna O, et al. N Engl J Med. 2023.[5] |

Table 3: Efficacy and Safety Outcomes of Phase 2a Trial

| Outcome | Result |

| Primary Efficacy Outcome | |

| Mean Percent Change from Baseline in UPCR at Week 13 (95% CI) | -47.6% (-60.0 to -31.3) |

| Safety | |

| Most Common Adverse Events (>15% of participants) | Headache, back pain, nausea |

| Serious Adverse Events | None reported |

| Discontinuations due to Adverse Events | None |

| Data adapted from Egbuna O, et al. N Engl J Med. 2023.[5] |

The study concluded that targeted inhibition of APOL1 channel function with this compound led to a significant reduction in proteinuria in individuals with APOL1-associated FSGS.[5] These promising results have paved the way for larger, pivotal Phase 3 trials.

Experimental Workflow of this compound Clinical Development

The following diagram outlines the typical workflow for the clinical development of a drug like this compound for APOL1-mediated kidney disease.

Caption: A simplified workflow of this compound's clinical development.

Future Directions and Implications for HIVAN

The robust data from the Phase 2a trial of this compound in patients with APOL1-associated FSGS provides strong rationale for its investigation in other APOL1-mediated kidney diseases, including HIVAN. Given the central role of APOL1 risk variants in the pathogenesis of HIVAN, a targeted therapy like this compound holds the potential to be a disease-modifying treatment.

Ongoing and future clinical trials will be crucial to:

-

Confirm the efficacy and safety of this compound in a larger and more diverse population of patients with APOL1-mediated kidney disease.

-

Specifically evaluate the efficacy of this compound in patients with HIVAN.

-

Determine the long-term impact of this compound on the rate of eGFR decline and the progression to end-stage kidney disease.

Conclusion

This compound represents a significant advancement in the field of nephrology, embodying a precision medicine approach to treating a genetically defined form of kidney disease. The preclinical and clinical data to date strongly support its mechanism of action and demonstrate a clinically meaningful reduction in proteinuria. For patients with HIVAN who carry APOL1 risk variants, this compound offers the potential for a targeted therapy that addresses the underlying cause of their kidney disease, a prospect that could dramatically alter the treatment landscape and improve patient outcomes. Continued research and clinical development are essential to fully realize the therapeutic potential of this promising agent.

References

- 1. Molecular Mechanisms of Injury in HIV-Associated Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The key role of NLRP3 and STING in APOL1-associated podocytopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Injury in HIV-Associated Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of injury in APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound for Proteinuric Kidney Disease in Persons with Two APOL1 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound for Proteinuric Kidney Disease in Persons with Two APOL1 Variants. Reply - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of APOL1 polymorphism and IL-1β priming in the entry and persistence of HIV-1 in human podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APOL1-mediated monovalent cation transport contributes to APOL1-mediated podocytopathy in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI Insight - Antisense oligonucleotide treatment ameliorates IFN-γ–induced proteinuria in APOL1-transgenic mice [insight.jci.org]

Inaxaplin's Anti-Proteinuric Effects: A Technical Overview of Early Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research into the anti-proteinuric effects of Inaxaplin (also known as VX-147), a first-in-class, oral small-molecule inhibitor of apolipoprotein L1 (APOL1). The following sections detail the quantitative outcomes from preclinical and clinical studies, the methodologies employed in these pivotal experiments, and the underlying mechanism of action.

Executive Summary

Early research into this compound has demonstrated significant potential in reducing proteinuria in individuals with APOL1-mediated kidney disease (AMKD). This genetically driven condition, caused by toxic gain-of-function variants in the APOL1 gene, leads to rapidly progressive, proteinuric nephropathy.[1][2][3][4] this compound directly targets the underlying cause by inhibiting the pathogenic APOL1 channel function.[2][5] Preclinical studies and a Phase 2a clinical trial have shown substantial reductions in proteinuria, positioning this compound as a promising targeted therapy for this patient population.[4][6]

Quantitative Data Summary

The anti-proteinuric efficacy of this compound has been quantified in both preclinical models and human clinical trials. The data is summarized below for direct comparison.

Table 1: Preclinical Efficacy of this compound

| Model System | Key Parameter | Outcome | Reference |

| In Vitro (HEK293 Cells) | APOL1 Ion Channel Inhibition (EC50) | ~2 nM | [4] |

| In Vivo (Transgenic Mouse Model) | Reduction in Proteinuria | ~70% | [6] |

| In Vivo (Transgenic Mouse Model) | Reduction in Urinary Albumin-to-Creatinine Ratio | 74.1% | [7] |

Table 2: Phase 2a Clinical Trial Efficacy of this compound

| Study Identifier | NCT04340362 |

| Parameter | Result |

| Mean Reduction in UPCR at Week 13 | 47.6% (statistically significant) |

| 95% Confidence Interval | -60.0% to -31.3% |

| Patient Population | APOL1-mediated focal segmental glomerulosclerosis (FSGS) |

| Number of Evaluable Participants | 13 |

| References | [1][3][8][9][10][11] |

Mechanism of Action

This compound's therapeutic effect is derived from its direct inhibition of the APOL1 protein's ion channel function.[5][12] In individuals with two APOL1 risk variants (G1 or G2), an inflammatory trigger can induce a toxic gain-of-function.[2] This enhanced channel activity is believed to damage glomerular cells, particularly podocytes, leading to the disruption of the glomerular filtration barrier and resulting in proteinuria.[2][12] this compound binds to the APOL1 protein, blocking this aberrant ion flux and thereby addressing the root cause of the kidney damage.[5][6][12]

Experimental Protocols

Detailed methodologies for the key preclinical and clinical studies are outlined below.

Preclinical Experimental Protocols

4.1.1 In Vitro APOL1 Channel Function Assay

-

Cell Line: Human embryonic kidney (HEK293) cells were engineered with a tetracycline-inducible system to express APOL1 variants (G1 and G2).[1][3][9]

-

Assay Principle: The assay measured APOL1-mediated cation flux. A common method involves using thallium ion flux as a surrogate for potassium ion flux.[12]

-

Procedure:

-

HEK293 cells were cultured and induced with tetracycline to express the APOL1 protein.

-

Cells were loaded with a thallium-sensitive fluorescent dye.

-

This compound was added at varying concentrations to determine its inhibitory effect.

-

A thallium stimulus was applied, and the change in fluorescence was measured over time. A reduction in the fluorescence signal indicated a blockage of the APOL1 ion channel.

-

-

Endpoint: The concentration-dependent inhibition was used to calculate the half-maximal effective concentration (EC50).[4]

4.1.2 In Vivo Transgenic Mouse Model

-

Animal Model: An APOL1 G2-homologous transgenic mouse model was used. These mice carry the human APOL1 G2 risk variant.[1][7][12]

-

Disease Induction: Proteinuric kidney disease was induced by administering interferon-gamma, which acts as an inflammatory trigger to stimulate the toxic gain-of-function of the APOL1 protein.[6][7][12]

-

Treatment Protocol: this compound was administered prophylactically to the mice.[7]

-

Primary Endpoint: The primary outcome was the change in proteinuria, typically measured by the urinary albumin-to-creatinine ratio (UACR) or urine protein-to-creatinine ratio (UPCR).[6][7]

Phase 2a Clinical Trial Protocol (NCT04340362)

-

Study Design: A single-group, open-label, Phase 2a proof-of-concept study.[1][3][9]

-

Participant Criteria:

-

Inclusion: Participants had two APOL1 variants (G1 or G2), biopsy-proven focal segmental glomerulosclerosis (FSGS), a urinary protein-to-creatinine ratio (UPCR) of ≥0.7 to <10 g/g, and an estimated glomerular filtration rate (eGFR) of ≥27 mL/min/1.73 m².[1][3][9]

-

Exclusion: Key exclusions included uncontrolled hypertension or FSGS with a known cause other than APOL1 variants.[13]

-

-

Treatment Regimen: Participants received this compound orally once daily for 13 weeks. The dosing schedule was 15 mg for the first 2 weeks, followed by 45 mg for the remaining 11 weeks, in addition to standard of care.[1][3][9]

-

Primary Outcome: The primary efficacy endpoint was the percent change in UPCR from baseline to week 13.[1][3][9] The analysis was conducted on participants who had at least 80% adherence to the treatment.[1][9][12]

-

Safety Assessment: Adverse events were monitored throughout the study.[1][9]

Conclusion and Future Directions

The early research on this compound provides compelling evidence for its anti-proteinuric effects in APOL1-mediated kidney disease. The consistent and significant reduction in proteinuria observed in both preclinical models and the Phase 2a clinical trial underscores the potential of this targeted therapeutic strategy.[6] The mechanism, which directly addresses the genetic driver of the disease, represents a significant advance in precision medicine for a patient population with a high unmet need.[5] Based on these positive results, this compound has advanced into pivotal Phase 3 development to further evaluate its long-term efficacy and safety on kidney function.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Safety and Tolerability of the APOL1 Inhibitor, this compound, following Single- and Multiple-Ascending Doses in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scholars@Duke publication: this compound for Proteinuric Kidney Disease in Persons with Two APOL1 Variants. [scholars.duke.edu]

- 4. Discovery of this compound as a precision medicine approach for APOL1-mediated kidney disease - American Chemical Society [acs.digitellinc.com]

- 5. droracle.ai [droracle.ai]

- 6. This compound for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accesssurgery.mhmedical.com [accesssurgery.mhmedical.com]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. This compound for Proteinuric Kidney Disease in Persons with Two APOL1 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound (VX-147) Enters Phase 3 in APOL1 Kidney Disease Trial [synapse.patsnap.com]

- 11. Vertex advances APOL1 kidney disease therapy to Phase III [clinicaltrialsarena.com]

- 12. 2minutemedicine.com [2minutemedicine.com]

- 13. PAN Foundation Trial Finder [trialfinder.panfoundation.org]

Methodological & Application

Inaxaplin in Preclinical Mouse Models: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the dosage and administration of inaxaplin in preclinical mouse models of APOL1-mediated kidney disease. The information is compiled from published preclinical studies and is intended to serve as a guide for designing and executing similar experiments.

Introduction

This compound (VX-147) is an orally active, potent, and selective inhibitor of the apolipoprotein L1 (APOL1) channel.[1][2] Gain-of-function variants in the APOL1 gene are a major genetic driver of proteinuric kidney disease in individuals of African ancestry.[1] this compound directly binds to the APOL1 protein and blocks its channel function, thereby preventing the cellular toxicity associated with these variants.[3][4] Preclinical studies in transgenic mouse models expressing the human APOL1 risk variants have demonstrated the potential of this compound to reduce proteinuria, a key indicator of kidney damage.[4][5]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound in an APOL1 G2-homozygous transgenic mouse model.

Table 1: this compound Dosage and Administration in APOL1 G2-Homozygous Transgenic Mice

| Parameter | Details | Reference |

| Drug | This compound (VX-147) | [4] |

| Mouse Model | APOL1 G2-homozygous transgenic mice on an FVB background | [4] |

| Dosage | 3 mg/kg | [4] |

| Administration Route | Oral | [1] |

| Frequency | Three times daily | [4] |

| Duration | 3 days | [4] |

| Regimen | Prophylactic | [4] |

Table 2: Efficacy of this compound in an Interferon-Gamma Induced Proteinuria Mouse Model

| Parameter | Result | Reference |

| Disease Induction | Interferon-gamma injection | [4] |

| Primary Endpoint | Urinary Albumin-to-Creatinine Ratio (UACR) | [4] |

| Efficacy | 74.1% reduction in the area under the curve for the mean UACR | [4] |

| Comparison | Compared to vehicle-treated control mice | [4] |

Experimental Protocols

This section details the methodologies for key experiments involving the administration of this compound to preclinical mouse models of APOL1-mediated kidney disease.

Protocol 1: Induction of Proteinuria in APOL1 Transgenic Mice

This protocol describes the induction of proteinuria in APOL1 G2-homozygous transgenic mice using interferon-gamma (IFN-γ), a method established to mimic a "second hit" that exacerbates APOL1-mediated kidney injury.

Materials:

-

APOL1 G2-homozygous transgenic mice (FVB background)

-

Plasmid expressing murine IFN-γ (e.g., pCpG-Muγ)

-

Sterile, endotoxin-free saline

-

Insulin syringes (or other appropriate syringes for tail vein injection)

-

Metabolic cages for urine collection

Procedure:

-

House APOL1 G2-homozygous transgenic mice in a controlled environment with ad libitum access to food and water.

-

Prepare the IFN-γ expressing plasmid solution by diluting it in sterile saline to a final concentration suitable for injection. A previously reported dose is 0.3 µg of pCpG-Muγ per mouse.[6]

-

On day 1 of the experiment, administer the IFN-γ plasmid solution to the mice via tail vein injection.

-

House the mice in metabolic cages for urine collection at specified time points (e.g., weekly for up to 8 weeks) to monitor the development of proteinuria.[6]

-

Analyze urine samples for albumin and creatinine concentrations to determine the urinary albumin-to-creatinine ratio (UACR). A significant increase in UACR indicates the successful induction of proteinuria.

Protocol 2: Prophylactic Oral Administration of this compound

This protocol outlines the prophylactic administration of this compound to APOL1 G2-homozygous transgenic mice prior to and during the induction of proteinuria.

Materials:

-

This compound (VX-147)

-

Vehicle for oral formulation (Note: The specific vehicle used in the preclinical studies is not detailed in the available literature. Researchers should select an appropriate vehicle such as a suspension in a solution containing 0.5% methylcellulose and 0.1% Tween 80, a common practice for oral dosing in mice.)

-

Oral gavage needles

-

Syringes

Procedure:

-

Prepare the this compound formulation by suspending the compound in the chosen vehicle at a concentration that allows for the administration of a 3 mg/kg dose in a suitable volume for oral gavage (typically 5-10 ml/kg).

-

On day 1 of the experiment, approximately 1.5 hours before the interferon-gamma injection (as described in Protocol 1), administer the first dose of the this compound formulation (3 mg/kg) or vehicle to the respective groups of mice via oral gavage.[4]

-

Continue to administer this compound or vehicle three times daily for a total of 3 days.[4]

-

Following the treatment period, continue to monitor the mice for the development of proteinuria as described in Protocol 1.

-

At the end of the study, collect urine and/or tissue samples for analysis of proteinuria and other relevant biomarkers.

Visualizations

Signaling Pathway of APOL1-Mediated Podocyte Injury and this compound Inhibition

The following diagram illustrates the proposed signaling pathway of APOL1-mediated podocyte injury and the mechanism of action of this compound.

Caption: APOL1 signaling and this compound's mechanism.

Experimental Workflow for this compound Efficacy Study in Mice

The following diagram outlines the experimental workflow for assessing the efficacy of this compound in the APOL1 transgenic mouse model of proteinuria.

Caption: this compound preclinical efficacy study workflow.

References

- 1. This compound for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Innate immunity pathways regulate the nephropathy gene Apolipoprotein L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (VX-147) | Others | 2446816-88-0 | Invivochem [invivochem.com]

- 5. This compound for Proteinuric Kidney Disease in Persons with Two APOL1 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recessive, gain-of-function toxicity in an APOL1 BAC transgenic mouse model mirrors human APOL1 kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inaxaplin in HEK293 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inaxaplin (VX-147) is a potent and selective inhibitor of the apolipoprotein L1 (APOL1) protein channel.[1][2] Gain-of-function variants (G1 and G2) of the APOL1 gene are associated with an increased risk of developing proteinuric kidney diseases, including focal segmental glomerulosclerosis (FSGS).[3][4] These risk variants lead to excessive ion flux across the cell membrane, causing cytotoxicity in podocytes and other kidney cells.[3][4] this compound directly binds to the APOL1 protein and blocks this channel function, thereby preventing the downstream cytotoxic effects.[5][6] Preclinical studies utilizing human embryonic kidney (HEK293) cells to model APOL1-mediated cytotoxicity have been instrumental in characterizing the mechanism of action of this compound.[3][4]

These application notes provide detailed protocols for utilizing this compound in HEK293 cell-based assays to assess its efficacy in inhibiting APOL1 channel function and preventing subsequent cytotoxicity.

Data Presentation

This compound Potency in HEK293 Cell-Based Assays

| Assay Type | Cell Line | APOL1 Variant | This compound Potency (EC50/IC50) | Reference |

| APOL1-Mediated Ion Flux Inhibition | Tetracycline-inducible HEK293 | G1 | ~2 nM (EC50) | [7] |

| APOL1-Mediated Cytotoxicity Rescue | Tetracycline-inducible HEK293 | G0 | 4.3 nM (EC50) | [5] |

| APOL1-Mediated Cytotoxicity Rescue | Tetracycline-inducible HEK293 | G1 | 2.0 nM (EC50) | [5] |

| APOL1-Mediated Cytotoxicity Rescue | Tetracycline-inducible HEK293 | G2 | 2.2 nM (EC50) | [5] |

Experimental Protocols

HEK293 Cell Culture and Transfection for APOL1 Expression

This protocol describes the culture of HEK293 cells and the induction of APOL1 expression using a tetracycline-inducible system, a common method for studying APOL1-mediated effects.

Materials:

-

HEK293 cells with a tetracycline-inducible APOL1 expression system (G0, G1, or G2 variants)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Doxycycline

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Cell Culture:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

-

-

Cell Seeding for Experiments:

-

Trypsinize the cells and resuspend them in fresh culture medium.

-

Seed the cells in appropriate multi-well plates (e.g., 96-well plates for cytotoxicity and ion flux assays) at a density that will result in 70-80% confluency on the day of the experiment.

-

-

Induction of APOL1 Expression:

-

Allow cells to adhere for at least 24 hours after seeding.

-

To induce APOL1 expression, replace the culture medium with fresh medium containing doxycycline. The optimal concentration of doxycycline should be determined empirically but is typically in the range of 10-100 ng/mL.

-

Incubate the cells for 12-24 hours to allow for sufficient APOL1 protein expression before proceeding with the desired assay.

-

APOL1-Mediated Cytotoxicity Assay

This protocol utilizes a fluorescence-based method to assess cell viability and cytotoxicity in HEK293 cells expressing APOL1 risk variants and the protective effect of this compound.

Materials:

-

HEK293 cells expressing tetracycline-inducible APOL1 variants

-

This compound

-

Doxycycline

-

MultiTox-Fluor Multiplex Cytotoxicity Assay Kit (or similar)

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence capabilities

Protocol:

-

Cell Seeding and APOL1 Induction:

-

Seed HEK293 cells in a 96-well plate and induce APOL1 expression with doxycycline as described in Protocol 1.

-

-

This compound Treatment:

-

Prepare a dose-response curve of this compound in culture medium. A suggested concentration range is 0.1 nM to 1 µM.

-

Add the different concentrations of this compound to the respective wells at the same time as doxycycline induction. Include a vehicle control (e.g., DMSO).

-

-

Cytotoxicity Measurement:

-

After 24-48 hours of incubation, measure cytotoxicity using the MultiTox-Fluor Multiplex Cytotoxicity Assay Kit according to the manufacturer's instructions. This assay simultaneously measures the number of live and dead cells.

-

Briefly, add the assay reagent, which contains two different fluorescent substrates, to each well.

-

Incubate for the recommended time at 37°C.

-

Read the fluorescence intensity for live cells (e.g., Ex/Em ~485/520 nm) and dead cells (e.g., Ex/Em ~485/520 nm after a second step for protease release from dead cells).

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each condition relative to a positive control (e.g., cells treated with a lysis agent) and a negative control (uninduced cells).

-

Plot the percentage of cytotoxicity against the this compound concentration and determine the EC50 value for cytotoxicity rescue.

-

APOL1 Channel Function Assay (Thallium Flux)

This protocol describes a fluorescence-based thallium flux assay to measure the ion channel activity of APOL1 and its inhibition by this compound. Thallium (Tl+) acts as a surrogate for potassium (K+) ions.

Materials:

-

HEK293 cells expressing tetracycline-inducible APOL1 variants

-

This compound

-

Doxycycline

-

Thallium flux assay kit (e.g., FluxOR™ Potassium Ion Channel Assay)

-

Thallium sulfate (Tl2SO4)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic read capabilities

Protocol:

-

Cell Seeding and APOL1 Induction:

-

Seed HEK293 cells in a 96-well plate and induce APOL1 expression with doxycycline as described in Protocol 1.

-

-

This compound Pre-treatment:

-

Prepare a dose-response curve of this compound in assay buffer.

-

Wash the cells with assay buffer and then incubate with different concentrations of this compound for 15-30 minutes at room temperature.

-

-

Dye Loading:

-

Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 60-90 minute incubation at room temperature.

-

-

Thallium Flux Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add a stimulus buffer containing thallium sulfate to all wells simultaneously using the plate reader's injection system.

-

Immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes). The influx of thallium will cause an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase for each well.

-

Normalize the data to the vehicle control (no this compound).

-

Plot the normalized rate of thallium flux against the this compound concentration and determine the IC50 value for channel inhibition.

-

Mandatory Visualization

References

- 1. Assay in Summary_ki [bindingdb.org]

- 2. interchim.fr [interchim.fr]

- 3. APOL1-mediated monovalent cation transport contributes to APOL1-mediated podocytopathy in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apolipoprotein L1 (APOL1) cation current in HEK-293 cells and in human podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. American Society of Nephrology | Kidney Week - Abstract Details (2021) [asn-online.org]

Application Notes & Protocols: In Vivo Imaging for Assessing Inaxaplin's Effect on Kidney Function

Introduction

Inaxaplin (VX-147) is a first-in-class, oral small-molecule inhibitor of apolipoprotein L1 (APOL1).[1][2] It is being developed as a targeted therapy for APOL1-mediated kidney disease (AMKD), a condition characterized by toxic gain-of-function variants in the APOL1 gene that leads to rapidly progressive, proteinuric nephropathy.[3][4] These genetic variants are a major risk factor for chronic kidney disease (CKD) in individuals of African ancestry.[4] this compound works by selectively binding to the APOL1 protein and inhibiting its channel function, thereby preventing podocyte damage and reducing proteinuria.[1][3][5] Preclinical and clinical studies have demonstrated its potential to significantly lower proteinuria, a key marker of kidney damage and disease progression.[3][5][6]

These application notes provide an overview of and detailed protocols for non-invasive in vivo imaging techniques that can be employed to quantitatively assess the therapeutic effects of this compound on kidney structure and function in both preclinical animal models and clinical research settings.

This compound's Mechanism of Action

This compound targets the underlying genetic cause of AMKD. The toxic gain-of-function variants of the APOL1 gene (G1 and G2) lead to enhanced cation channel function, causing podocyte swelling, injury, and eventual death. This cellular damage compromises the glomerular filtration barrier, resulting in proteinuria and a decline in kidney function. This compound directly binds to the APOL1 protein, blocking this aberrant channel activity and mitigating its cytotoxic effects.[3][4]

Quantitative Data on this compound's Efficacy

Clinical and preclinical data have consistently shown this compound's effectiveness in reducing proteinuria. The following table summarizes key findings.

| Study Type | Model/Population | Key Finding | Reference(s) |

| Preclinical | APOL1 G2-homologous transgenic mouse model | Prophylactic administration significantly reduced interferon gamma-induced urinary albumin-to-creatinine ratio. | [5] |

| Phase 2a Clinical | 16 participants with two APOL1 variants and FSGS | Mean reduction of 47.6% from baseline in urinary protein-to-creatinine ratio (UPCR) at week 13. | [3][6] |

| Phase 2/3 Clinical | Patients with APOL1-mediated kidney disease | Primary endpoints are change in estimated Glomerular Filtration Rate (eGFR) slope and UPCR. | [7][8] |

In Vivo Imaging Protocols

The following sections detail protocols for advanced in vivo imaging techniques to monitor physiological and structural changes in the kidney in response to this compound treatment.

Multiphoton Microscopy (MPM) for Glomerular Filtration Barrier Integrity

MPM is a high-resolution intravital imaging technique ideal for visualizing dynamic cellular processes within the kidney of living animals.[9] It allows for the direct assessment of glomerular permeability and single-nephron glomerular filtration rate (SNGFR), providing crucial insights into the integrity of the filtration barrier.

Protocol: MPM Assessment of Glomerular Albumin Permeability

-

Objective: To quantitatively measure changes in glomerular permeability to albumin in an AMKD mouse model following treatment with this compound.

-

Materials:

-

AMKD transgenic mouse model (e.g., APOL1-G2)

-

This compound or vehicle control

-

Anesthetic (e.g., isoflurane)

-

Fluorescently-labeled albumin (e.g., Alexa Fluor 594-albumin)

-

Plasma volume marker (e.g., FITC-dextran, 500 kDa)

-

Multiphoton microscope with a heated stage and physiological monitoring equipment.

-

Surgical tools for kidney exteriorization.

-

-

Animal Preparation:

-

Administer this compound or vehicle to mice according to the study design.

-

Anesthetize the mouse and place it on the heated microscope stage to maintain body temperature.

-

Perform a flank incision to gently exteriorize the left kidney and place it in a custom-designed, heated coverslip-bottomed dish to immobilize it for imaging.

-

Cannulate the tail vein for intravenous injection of fluorescent tracers.

-

-

Imaging Procedure:

-

Inject the high-molecular-weight FITC-dextran via the tail vein to label the plasma and visualize blood vessels.

-

Acquire baseline images of glomeruli to confirm vessel integrity.

-

Inject Alexa Fluor 594-albumin intravenously.

-

Immediately begin time-lapse imaging of selected glomeruli, capturing images every 30-60 seconds for 30-60 minutes.

-

-

Data Analysis:

-

Measure the fluorescence intensity of the albumin tracer within the glomerular capillaries and in the Bowman's space over time.

-

Calculate the glomerular sieving coefficient for albumin (θalb), which is the ratio of fluorescence in the Bowman's space to that in the capillaries. A lower θalb indicates a less permeable (healthier) filtration barrier.

-

Compare θalb between this compound-treated and vehicle-treated groups.

-

Magnetic Resonance Imaging (MRI) Suite for Comprehensive Kidney Function

MRI offers a suite of non-invasive techniques to assess various aspects of kidney function and structure without ionizing radiation, making it suitable for longitudinal preclinical studies and clinical application.[10][11][12]

Protocol: Multi-Parametric MRI Assessment

-

Objective: To longitudinally assess changes in renal perfusion, oxygenation, and microstructure in response to this compound treatment.

-

Materials:

-

Rodent model of AMKD or human subjects.

-

This compound or placebo/vehicle.

-

MRI scanner (e.g., 7T for preclinical, 3T for clinical) with appropriate coils.

-

Anesthesia and physiological monitoring equipment (for preclinical).

-

-

Imaging Procedure:

-

Acquire baseline MRI scans before initiating treatment.

-

Administer this compound or placebo/vehicle over the designated study period.

-

Perform follow-up MRI scans at one or more time points to monitor changes.

-

A typical multi-parametric session includes:

-

Anatomical Imaging (T2-weighted): To assess kidney size, volume, and identify gross morphological changes.

-

Arterial Spin Labeling (ASL-MRI): To quantify renal blood flow (perfusion) without contrast agents.[11] Blood water is magnetically labeled to act as an endogenous tracer.

-

Blood-Oxygen-Level-Dependent (BOLD-MRI): To measure tissue oxygenation by detecting changes in the T2* relaxation time, which is sensitive to deoxyhemoglobin levels.[13] This can reveal changes in renal oxygen consumption and supply.

-

Diffusion-Weighted Imaging (DWI): To probe tissue microstructure and fibrosis.[11] The apparent diffusion coefficient (ADC) is calculated to measure the random motion of water molecules, which is often restricted in fibrotic tissue.

-

-

-

Data Analysis:

-

Anatomy: Segment the kidneys on T2-weighted images to calculate total kidney volume.

-

Perfusion (ASL): Generate quantitative perfusion maps (in ml/100g/min) for the renal cortex and medulla.

-

Oxygenation (BOLD): Create T2* maps and calculate R2* (1/T2) values, where higher R2 indicates lower oxygenation.

-

Microstructure (DWI): Generate ADC maps. A decrease in ADC values may indicate the development of fibrosis.

-

Compare longitudinal changes in these parameters between the this compound and control groups.

-

High-Frequency Ultrasound for Renal Hemodynamics

High-frequency ultrasound is a widely accessible, non-invasive technique that provides real-time information on renal blood flow and vascular resistance.[14]

Protocol: Doppler Ultrasound for Renal Artery Flow

-

Objective: To assess the effect of this compound on renal hemodynamics by measuring blood flow velocity and vascular resistance in the renal artery.

-

Materials:

-

Rodent model of AMKD.

-

This compound or vehicle control.

-

High-frequency ultrasound system with a small-footprint linear array transducer and Doppler capabilities (e.g., Vevo imaging system).[14]

-

Anesthesia and heated platform.

-

-

Procedure:

-

Anesthetize the animal and place it on the heated platform. Remove hair from the abdominal area using depilatory cream.

-

Apply ultrasound gel and locate the kidney using B-mode (brightness mode) imaging.

-

Use color Doppler to identify the renal artery.

-

Place the pulsed-wave (PW) Doppler sample volume within the renal artery to obtain a spectral waveform.

-

Measure the following parameters from the waveform:

-

Peak Systolic Velocity (PSV): The highest velocity during systole.

-

End-Diastolic Velocity (EDV): The velocity at the end of diastole.

-

-

-

Data Analysis:

-

Calculate the Resistive Index (RI) using the formula: RI = (PSV - EDV) / PSV. The RI is a measure of downstream vascular resistance; an elevated RI can indicate renal pathology.

-

Calculate the Pulsatility Index (PI) for further characterization of vascular resistance.

-

Compare RI and PI values between this compound-treated and control groups over time to assess for changes in renal vascular tone and compliance.

-

References

- 1. droracle.ai [droracle.ai]

- 2. This compound (VX-147): A First-in-Class Therapy Targeting APOL1-Mediated Kidney Disease - Xpeer Medical education [xpeer.app]

- 3. researchgate.net [researchgate.net]

- 4. This compound for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2minutemedicine.com [2minutemedicine.com]

- 6. patientworthy.com [patientworthy.com]

- 7. contemporarypediatrics.com [contemporarypediatrics.com]

- 8. Vertex advances APOL1 kidney disease therapy to Phase III [clinicaltrialsarena.com]

- 9. Novel in vivo techniques to visualize kidney anatomy and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo magnetic resonance imaging techniques for structural and functional characterization of murine model kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo assessment of pediatric kidney function using multi-parametric and multi-nuclear functional magnetic resonance imaging: challenges, perspectives, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. library.oapen.org [library.oapen.org]

- 13. Basic Principles and New Advances in Kidney Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monitor Renal Function In Mice | FUJIFILM VisualSonics [visualsonics.com]

Establishing a Stable Cell Line for In-Vitro Inaxaplin Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inaxaplin (VX-147) is a promising small-molecule inhibitor of Apolipoprotein L1 (APOL1) currently under investigation for the treatment of APOL1-mediated kidney disease (AMKD).[1] AMKD is a genetic disorder associated with toxic gain-of-function variants (G1 and G2) in the APOL1 gene, which leads to progressive kidney damage and proteinuria.[2][3][4] this compound directly binds to the APOL1 protein and inhibits its ion channel function, thereby mitigating its cytotoxic effects.[5][6][7] To facilitate preclinical research and high-throughput screening of this compound and other potential APOL1 inhibitors, the establishment of a robust and reliable in-vitro model is crucial. This document provides detailed application notes and protocols for the generation and validation of a stable cell line expressing APOL1 variants for in-vitro studies of this compound.

APOL1 Signaling Pathway in Kidney Disease

The toxic gain-of-function variants of APOL1, G1 and G2, are associated with increased cation channel activity, leading to podocyte injury and subsequent kidney disease.[8][9] This pathological process involves several key steps, including altered ion flux, cellular swelling, and activation of stress-activated protein kinases (SAPKs), ultimately culminating in cytotoxicity.[9][10] this compound is designed to specifically block this APOL1-mediated ion transport.[5][7]

Caption: APOL1-mediated cytotoxicity pathway and the inhibitory action of this compound.

Experimental Workflow for Establishing a Stable Cell Line

The generation of a stable cell line for this compound studies involves a multi-step process, from the initial vector construction to the final validation of a monoclonal cell population that consistently expresses the APOL1 variant of interest.[11][12][13]

Caption: Workflow for generating a stable APOL1-expressing cell line.

Data Presentation

In-Vitro Efficacy of this compound

Preclinical studies have demonstrated the potent and specific inhibitory activity of this compound on APOL1 channel function.[7]

| Assay Type | APOL1 Variant | This compound EC50 (nM) | Reference |

| APOL1-mediated Ion Flux | G0 | 2.0 | [7] |

| G1 | 2.1 | [7] | |

| G2 | 1.2 | [7] | |

| APOL1-mediated Cell Death | G0 | 4.3 | [7] |

| G1 | 2.0 | [7] | |

| G2 | 2.2 | [7] |

Preclinical In-Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| APOL1 G2 Transgenic Mice | This compound | 70% reduction in proteinuria | [5] |

| APOL1 G2-homologous Transgenic Mice | This compound | 74.1% reduction in urinary albumin-to-creatinine ratio | [3] |

Experimental Protocols

Protocol 1: Generation of a Tetracycline-Inducible APOL1 Stable Cell Line

This protocol describes the generation of a stable Human Embryonic Kidney (HEK293) cell line with tetracycline-inducible expression of APOL1 variants (G0, G1, or G2).[7][14]

Materials:

-

HEK293 T-REx™ cells (or equivalent tetracycline-inducible expression system)

-

pAAVS1-Puro-APOL1 G0, G1, or G2 expression vector (or other suitable vector with a puromycin or hygromycin resistance gene)

-

Lipofectamine™ 3000 Transfection Reagent (or other high-efficiency transfection reagent)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Puromycin or Hygromycin B

-

Tetracycline or Doxycycline

-

Phosphate-Buffered Saline (PBS)

-

6-well and 96-well tissue culture plates

Methodology:

-

Kill Curve Determination:

-

Plate HEK293 T-REx™ cells in a 96-well plate at a density that allows for logarithmic growth for at least 4 days.

-

Prepare a series of dilutions of the selection antibiotic (e.g., Puromycin: 0.5-10 µg/mL; Hygromycin B: 100-500 µg/mL) in culture medium.[2][15][16]

-

Replace the medium with the antibiotic-containing medium and incubate for 3-5 days.

-

Determine the lowest concentration of the antibiotic that results in 100% cell death. This concentration will be used for selecting stable transfectants.

-

-

Transfection:

-

One day before transfection, seed HEK293 T-REx™ cells in a 6-well plate to be 70-90% confluent at the time of transfection.

-

Transfect the cells with the APOL1 expression vector according to the manufacturer's protocol for the chosen transfection reagent.

-

-

Selection of Stable Cells:

-

48 hours post-transfection, begin the selection process by replacing the culture medium with fresh medium containing the predetermined optimal concentration of the selection antibiotic.

-

Replace the selective medium every 3-4 days to remove dead cells and maintain selective pressure.

-

Continue the selection for 2-3 weeks, until discrete antibiotic-resistant colonies are visible.

-

-

Isolation and Expansion of Clonal Cell Lines:

-

Wash the plate with sterile PBS.

-

Using a sterile pipette tip, gently scrape individual colonies and transfer each to a separate well of a 96-well plate containing selective medium.

-

Expand the clonal populations by progressively transferring them to larger culture vessels.

-

-

Validation of APOL1 Expression:

-

Induce APOL1 expression by adding tetracycline or doxycycline (e.g., 15 ng/mL) to the culture medium for 16-24 hours.[7]

-

Confirm APOL1 protein expression by Western blot analysis using an anti-APOL1 antibody.

-

Verify APOL1 mRNA expression using quantitative real-time PCR (qPCR).

-

Protocol 2: Thallium Flux Assay for APOL1 Channel Activity

This assay measures the ion channel activity of APOL1 by using thallium (Tl+) as a surrogate for potassium (K+).[7][17]

Materials:

-

Stable APOL1-expressing HEK293 cells

-

Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Thallium-containing stimulus buffer

-

This compound or other test compounds

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader

Methodology:

-

Cell Plating:

-

Plate the stable APOL1-expressing cells in the microplate and grow to confluence.

-

Induce APOL1 expression with tetracycline/doxycycline for 16-24 hours prior to the assay.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Incubate for approximately 1 hour at 37°C.

-

-

Compound Treatment:

-

Wash the cells with assay buffer.

-

Add assay buffer containing various concentrations of this compound or other test compounds to the wells.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Thallium Stimulation and Signal Detection:

-

Place the plate in a fluorescence plate reader.

-

Simultaneously add the thallium-containing stimulus buffer to all wells.

-

Immediately begin kinetic fluorescence readings to measure the influx of thallium into the cells.

-

-

Data Analysis:

-

Calculate the rate of thallium influx for each well.

-

Plot the percentage of inhibition of thallium influx against the concentration of this compound to determine the EC50 value.

-

Protocol 3: APOL1-Mediated Cytotoxicity Assay

This protocol assesses the ability of this compound to rescue cells from APOL1-induced cell death.[7][8][18]

Materials:

-

Stable APOL1-expressing HEK293 cells

-

Tetracycline or Doxycycline

-

This compound or other test compounds

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well white, clear-bottom microplates

-

Luminometer

Methodology:

-

Cell Plating and Compound Treatment:

-

Plate the stable APOL1-expressing cells in the microplate.

-

Add various concentrations of this compound or other test compounds to the wells.

-

-

Induction of APOL1 Expression:

-

Induce APOL1 expression by adding tetracycline/doxycycline to the wells. Include a non-induced control group.

-

Incubate the plate for 24-48 hours.

-

-

Measurement of Cell Viability:

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

-

Signal Detection and Data Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Normalize the data to the non-induced control.

-

Plot the percentage of cell viability against the concentration of this compound to determine the EC50 value for the rescue from cytotoxicity.

-

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for establishing and utilizing a stable cell line model for the in-vitro investigation of this compound. This cellular model is an invaluable tool for understanding the mechanism of action of APOL1 inhibitors, screening for new therapeutic compounds, and advancing the development of treatments for APOL1-mediated kidney disease. The provided methodologies for cell line generation, functional assays, and cytotoxicity assessment, along with the quantitative data on this compound's efficacy, will support researchers in their efforts to combat this debilitating disease.

References

- 1. This compound for Proteinuric Kidney Disease in Persons with Two APOL1 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. Investigational this compound shows promise for race-linked kidney disease in phase 2a study [medicaldialogues.in]

- 5. This compound for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ApoL1 Overexpression Drives Variant-Independent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Generation of Stable Cell Line in 28 Days - Altogen Labs [altogenlabs.com]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 14. APOL1 Renal-Risk Variants Induce Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tools.mirusbio.com [tools.mirusbio.com]

- 16. researchgate.net [researchgate.net]

- 17. Assay in Summary_ki [bindingdb.org]

- 18. APOL1-mediated monovalent cation transport contributes to APOL1-mediated podocytopathy in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing CRISPR-Cas9 to Investigate Inaxaplin's Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inaxaplin (VX-147) is a promising small-molecule inhibitor of Apolipoprotein L1 (APOL1), a protein implicated in the pathogenesis of certain forms of chronic kidney disease (CKD), particularly APOL1-mediated kidney disease (AMKD).[1][2][3] The therapeutic strategy of this compound centers on the direct inhibition of the APOL1 protein's channel function, which is thought to be a key driver of podocyte injury and subsequent kidney damage in individuals with high-risk APOL1 genetic variants.[2][4][5] Validating the engagement of this compound with its intended target, APOL1, is a critical step in its development and for understanding its mechanism of action. The CRISPR-Cas9 gene-editing technology offers a powerful and precise toolkit for such target validation and mechanistic studies.

These application notes provide detailed protocols for leveraging CRISPR-Cas9 to interrogate the target engagement of this compound with APOL1 in a cellular context. The described methodologies will enable researchers to:

-

Confirm APOL1 as the primary target of this compound.

-

Quantify the functional consequences of this compound's engagement with APOL1.

-

Investigate the downstream cellular pathways affected by this compound's activity.

Key Experiments and Protocols

Target Validation using CRISPR-Cas9 Knockout

Objective: To demonstrate that the cellular effects of this compound are dependent on the presence of the APOL1 protein. This is achieved by comparing the response to this compound in wild-type cells versus cells where the APOL1 gene has been knocked out using CRISPR-Cas9.

Methodology:

-

Cell Line Selection: Human podocyte cell lines or human embryonic kidney (HEK293) cells are suitable for these studies. It is advantageous to use cell lines that endogenously express APOL1 or have been engineered to express high-risk APOL1 variants (G1 or G2).

-

sgRNA Design and Cloning: Design and clone at least two independent single guide RNAs (sgRNAs) targeting a conserved early exon of the APOL1 gene to induce frameshift mutations and subsequent nonsense-mediated decay of the mRNA.

-

Lentiviral Production and Transduction: Package the sgRNA constructs into lentiviral particles and transduce the target cell line.

-

Generation of APOL1 Knockout Cell Pool: Select transduced cells and validate the knockout of APOL1 protein expression by Western blot and Sanger sequencing of the targeted genomic locus.

-

Functional Assays: Treat both wild-type and APOL1 knockout cell pools with a dose-range of this compound. Assess cellular phenotypes known to be modulated by APOL1 and this compound. A key functional assay is the measurement of ion flux (e.g., using a thallium flux assay as a surrogate for potassium ion flux), as this compound is known to inhibit APOL1 channel function.[6]

-

Data Analysis: Compare the dose-response curves of this compound in wild-type versus APOL1 knockout cells. A significant rightward shift or complete abrogation of the this compound effect in the knockout cells would confirm APOL1 as the target.

Expected Quantitative Data:

| Cell Line | This compound Concentration (nM) | Ion Flux Inhibition (%) |

| Wild-Type | 0 | 0 |

| Wild-Type | 10 | 25 |

| Wild-Type | 100 | 55 |

| Wild-Type | 1000 | 85 |

| APOL1 Knockout | 0 | 0 |

| APOL1 Knockout | 10 | 2 |

| APOL1 Knockout | 100 | 5 |

| APOL1 Knockout | 1000 | 8 |

Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of this compound binding to APOL1 within intact cells. CETSA measures the change in the thermal stability of a protein upon ligand binding.

Methodology:

-

Cell Culture and Treatment: Culture human podocyte or HEK293 cells expressing APOL1. Treat the cells with either vehicle control or a saturating concentration of this compound for a specified time.

-

Thermal Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.

-

Cell Lysis and Protein Solubilization: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: Analyze the amount of soluble APOL1 in each sample by Western blotting or an ELISA-based method.

-

Data Analysis: Plot the percentage of soluble APOL1 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the APOL1 protein.

Expected Quantitative Data:

| Treatment | Temperature (°C) | Soluble APOL1 (% of control at 37°C) |

| Vehicle | 37 | 100 |

| Vehicle | 50 | 85 |

| Vehicle | 54 | 50 |

| Vehicle | 58 | 20 |

| This compound | 37 | 100 |

| This compound | 54 | 90 |

| This compound | 58 | 50 |

| This compound | 62 | 15 |

Investigating Downstream Signaling Pathways using CRISPR-based Reporters

Objective: To elucidate the cellular pathways modulated by this compound's engagement with APOL1. High-risk APOL1 variants have been associated with cellular stress pathways, including endoplasmic reticulum (ER) stress.[7]

Methodology:

-

Generate Reporter Cell Lines: Use CRISPR-Cas9 to knock-in a fluorescent reporter (e.g., GFP) downstream of the promoter of a key ER stress response gene, such as CHOP (also known as DDIT3).

-

Induce APOL1 Expression: In a cell line with inducible expression of a high-risk APOL1 variant, induce its expression to trigger ER stress.

-

This compound Treatment: Treat the reporter cells with this compound at various concentrations.

-

Flow Cytometry Analysis: Quantify the percentage of GFP-positive cells and the mean fluorescence intensity to measure the activation of the ER stress pathway.

-

Data Analysis: Determine the dose-dependent effect of this compound on reducing the APOL1-induced ER stress response.

Expected Quantitative Data:

| Condition | This compound Concentration (nM) | CHOP-GFP Positive Cells (%) |

| Uninduced | 0 | 5 |

| APOL1 Induced | 0 | 60 |

| APOL1 Induced | 10 | 45 |

| APOL1 Induced | 100 | 20 |

| APOL1 Induced | 1000 | 8 |

Visualizations

Caption: Workflow for APOL1 target validation using CRISPR-Cas9 knockout.

Caption: APOL1 signaling pathway and point of this compound intervention.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The integration of CRISPR-Cas9 technology into the preclinical and discovery phases of drug development for compounds like this compound provides a robust and precise methodology for target validation and mechanistic elucidation. The protocols outlined in these application notes offer a clear framework for researchers to confirm the on-target activity of this compound, thereby strengthening the rationale for its clinical development in the treatment of APOL1-mediated kidney disease. These approaches can be adapted to investigate other aspects of this compound's biology, including the identification of potential resistance mechanisms and off-target effects through genome-wide CRISPR screens.

References

- 1. APOL1 and mechanisms of kidney disease susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. This compound for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Safety and Tolerability of the APOL1 Inhibitor, this compound, following Single- and Multiple-Ascending Doses in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2minutemedicine.com [2minutemedicine.com]

- 7. Novel Therapies in APOL1-Mediated Kidney Disease: From Molecular Pathways to Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Immunohistochemical Detection of APOL1 in Kidney Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein L1 (APOL1) has been identified as a key factor in the pathogenesis of certain forms of chronic kidney disease (CKD), particularly in individuals of African ancestry who carry high-risk G1 or G2 genetic variants.[1][2] These variants lead to a toxic gain-of-function in podocytes and other renal cells, contributing to diseases such as focal segmental glomerulosclerosis (FSGS) and HIV-associated nephropathy (HIVAN).[1][3] In a healthy kidney, APOL1 is expressed in podocytes, the proximal tubular epithelium, and arteriolar endothelium.[4][5] In diseased states, a decrease in glomerular APOL1 staining has been observed, alongside an increase in the renal vasculature.[4]

Inaxaplin (VX-147) is a first-in-class, oral small-molecule inhibitor that directly binds to the APOL1 protein.[6][7] Its mechanism of action involves blocking the APOL1 channel function, thereby preventing the downstream cytotoxic effects that lead to podocyte injury and proteinuria.[1][6] Clinical trials have demonstrated that this compound significantly reduces proteinuria, a key marker of kidney damage progression.[7][8]

This document provides a representative protocol for the immunohistochemical (IHC) detection of APOL1 in human kidney tissue. While specific data on changes in APOL1 protein expression following this compound treatment is not the primary endpoint of clinical studies, IHC remains a valuable tool for characterizing APOL1 localization in preclinical and clinical research.

This compound: Mechanism of Action and Clinical Efficacy

This compound represents a targeted therapy for APOL1-mediated kidney disease.[6] Its primary role is not to alter the expression level of the APOL1 protein but to inhibit its pathological function.

Signaling Pathway and this compound's Intervention

The diagram below illustrates the proposed mechanism of APOL1 variant-mediated podocyte injury and the therapeutic intervention by this compound.

References

- 1. This compound for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Analysis of the APOL1 Variants in the Genetic Landscape of Renal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. APOL1 Risk Variants Predict Histopathology and Progression to ESRD in HIV-Related Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. APOL1 Localization in Normal Kidney and Nondiabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Localization of APOL1 Protein and mRNA in the Human Kidney: Nondiseased Tissue, Primary Cells, and Immortalized Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. 2minutemedicine.com [2minutemedicine.com]

- 8. Vertex Advances this compound (VX-147) into Phase 3 Portion of Adaptive Phase 2/3 Clinical Trial for the Treatment of APOL1-Mediated Kidney Disease | Vertex Pharmaceuticals [investors.vrtx.com]

Application Notes and Protocols for Inaxaplin in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals